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Introduction
Orally disintegrating tablets (ODTs) are a patient-centric dosage form designed to disintegrate

rapidly in the oral cavity without the need for water.[1] This rapid disintegration is crucial for

achieving fast onset of action and improving patient compliance, particularly for pediatric,

geriatric, and dysphagic patients. The selection of a suitable superdisintegrant is paramount to

the successful formulation of ODTs.[2] Sodium starch glycolate (SSG), a modified starch, is a

widely used superdisintegrant in the pharmaceutical industry for ODT formulations.[2][3] It is

the sodium salt of a carboxymethyl ether of starch and is known for its rapid water absorption

and swelling properties, which lead to the rapid breakup of the tablet matrix.[3][4]

This document provides detailed application notes on the use of sodium starch glycolate in

ODTs, including its mechanism of action, optimal concentration ranges, and its effects on the

physicochemical properties of the tablets. Furthermore, it offers comprehensive experimental

protocols for the evaluation of ODTs containing SSG.

Mechanism of Action of Sodium Starch Glycolate
Sodium starch glycolate facilitates the rapid disintegration of ODTs primarily through two

synergistic mechanisms: swelling and wicking.[5]
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Swelling: Upon contact with saliva, SSG rapidly absorbs a significant amount of water,

causing its particles to swell to many times their original size.[5][6] This swelling action

creates a strong disruptive force within the tablet matrix, breaking it apart from the inside.[5]

Wicking: The hydrophilic nature of SSG promotes the rapid uptake of water into the tablet

through capillary action.[5] This wicking effect ensures that water is quickly distributed

throughout the tablet, facilitating the swelling of SSG particles and the dissolution of other

soluble excipients, further accelerating the disintegration process.

The combination of these mechanisms results in the rapid breakdown of the ODT into smaller

particles in the mouth, allowing for quick dissolution of the active pharmaceutical ingredient

(API) and subsequent absorption.[2]

ODT in Oral Cavity Disintegration Mechanisms Result

Orally Disintegrating Tablet
(with Sodium Starch Glycolate) Saliva Contact Wicking

(Rapid water uptake into tablet matrix)
 initiates Swelling

(SSG particles absorb water and expand)
 facilitates Rapid Tablet Disintegration causes API Dissolution Drug Absorption

Click to download full resolution via product page

Mechanism of Action of Sodium Starch Glycolate in ODTs.

Application in ODT Formulations
Sodium starch glycolate is an effective superdisintegrant for ODTs prepared by various

methods, including direct compression and wet granulation.[4][7] Its performance can be

influenced by its concentration in the formulation.

Optimal Concentration
The typical concentration range for sodium starch glycolate in ODT formulations is between 2%

and 8% w/w.[3] While higher concentrations can lead to faster disintegration, excessive

amounts (above 8%) may cause gelling, which can hinder water penetration and paradoxically

increase disintegration time.[3][8] The optimal concentration depends on the specific drug

properties, other excipients used, and the desired tablet characteristics. For instance, an

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://dissolutiontech.com/DTresour/0503art/DT0503art1.pdf
https://drugmachines.com/blogs/news/tablet-friability-testing-guide
https://dissolutiontech.com/DTresour/0503art/DT0503art1.pdf
https://dissolutiontech.com/DTresour/0503art/DT0503art1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8719989/
https://www.benchchem.com/product/b146980?utm_src=pdf-body-img
https://www.usp.org/sites/default/files/usp/document/harmonization/gen-chapter/april-2019-m99460.pdf
https://www.researchgate.net/publication/270969147_The_Practical_Approach_to_the_Evaluation_of_Methods_Used_to_Determine_the_Disintegration_Time_of_Orally_Disintegrating_Tablets_ODTs
https://www.fda.gov/media/70877/download
https://www.fda.gov/media/70877/download
https://pmc.ncbi.nlm.nih.gov/articles/PMC3134645/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


optimized formulation of acetosal ODTs was achieved with 4.768% sodium starch glycolate.[6]

[9] In another study, ODTs containing 7.5% SSG showed superior characteristics.[10]

Impact on ODT Properties
The inclusion of sodium starch glycolate significantly influences several key properties of ODTs:

Disintegration Time: SSG effectively reduces the disintegration time of ODTs to within the

desired range of 30 to 60 seconds.[1]

Wetting Time: The wicking action of SSG leads to a shorter wetting time, indicating rapid

water uptake.

Hardness: As a starch derivative, SSG can contribute to the hardness of the tablet, helping

to maintain its mechanical integrity during handling and transportation.[6]

Friability: ODTs formulated with an appropriate concentration of SSG generally exhibit low

friability, typically less than 1%.

Drug Dissolution: By promoting rapid disintegration, SSG enhances the dissolution rate of

the active pharmaceutical ingredient.[11]

Data Presentation
The following tables summarize the quantitative data on the effect of sodium starch glycolate

concentration on various ODT properties, based on findings from different studies.

Table 1: Effect of Sodium Starch Glycolate Concentration on Disintegration Time and Wetting

Time
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Formulation
Code

Drug
SSG
Concentrati
on (% w/w)

Disintegrati
on Time
(seconds)

Wetting
Time
(seconds)

Reference

F1 Acetosal 6.0 - - [6][9]

F2 Acetosal 3.0 - - [6][9]

F8 Acetosal 4.5 - - [6][9]

Optimum

Formula
Acetosal 4.768 40.57 46.00 [6][9]

ODT7
Escitalopram

Oxalate
2.5 - - [10]

ODT8
Escitalopram

Oxalate
5.0 - - [10]

ODT9
Escitalopram

Oxalate
7.5 < 60 - [10]

SSG 3
Fexofenadine

HCl
12.0 > 32.33 - [12]

B1 Tramadol HCl - - 40-45 [13]

B2 Tramadol HCl - - 40-45 [13]

B3 Tramadol HCl - - 40-45 [13]

Table 2: Effect of Sodium Starch Glycolate on Hardness, Friability, and Drug Release
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Formulati
on Code

Drug

SSG
Concentr
ation (%
w/w)

Hardness
( kg/cm ²)

Friability
(%)

Drug
Release
(%)

Referenc
e

Optimum

Formula
Acetosal 4.768 3.70 0.668

95.14 (in

unspecified

time)

[6][9]

ODT9
Escitalopra

m Oxalate
7.5 - -

100 (after 6

minutes)
[10]

SSG 3
Fexofenadi

ne HCl
12.0 - -

84.48 (at

15

minutes)

[12][14]

Experimental Protocols
The following are detailed protocols for the key experiments used to evaluate the performance

of ODTs formulated with sodium starch glycolate.

ODT Formulation and Evaluation Workflow
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Experimental Workflow for ODT Formulation and Evaluation.

Detailed Methodologies
5.2.1. Disintegration Time Test (USP <701>)

This test determines the time required for a tablet to break up into smaller particles when

placed in a liquid medium.

Apparatus: USP Disintegration Apparatus, consisting of a basket-rack assembly with six

tubes, a 1000 mL beaker, a thermostatic arrangement to maintain the temperature at 37 ±
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2°C, and a device for raising and lowering the basket.[4][15]

Procedure:

Place one tablet in each of the six tubes of the basket.[4]

Immerse the basket in a beaker containing 900 mL of purified water (or other specified

medium) maintained at 37 ± 2°C.[2]

Operate the apparatus, moving the basket up and down at a constant frequency.[16]

The disintegration time is the time taken for the last tablet to completely disintegrate and

pass through the screen.[1]

Acceptance Criteria: For ODTs, the disintegration time should generally be within 3 minutes,

with many formulations aiming for 30 seconds or less.[2][3]

5.2.2. Wetting Time Test

This test measures the time it takes for a tablet to become completely wet when in contact with

a small amount of liquid, simulating the conditions in the oral cavity.

Apparatus: A Petri dish (10 cm diameter), a circular tissue paper, and a stopwatch.

Procedure:

Place a circular piece of tissue paper in a 10 cm diameter Petri dish.[1]

Add 10 mL of water containing a water-soluble dye (e.g., eosin) to the Petri dish to wet the

tissue paper.[2]

Carefully place a tablet on the surface of the wet tissue paper.

Start the stopwatch and record the time required for the dye to reach the upper surface of

the tablet.[2]

Interpretation: A shorter wetting time indicates faster water uptake and is generally correlated

with a shorter disintegration time.
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5.2.3. Tablet Hardness Test

This test measures the mechanical strength of the tablet, which is its ability to withstand the

rigors of handling and transportation.

Apparatus: A tablet hardness tester.

Procedure:

Place a tablet diametrically between the two platens of the hardness tester.[17]

Apply a compressive force until the tablet fractures.

Record the force required to break the tablet. This is the tablet's hardness, typically

expressed in kiloponds (kp) or Newtons (N).

Repeat the test for a representative sample of tablets (e.g., 6-10 tablets) and calculate the

average hardness.

Acceptance Criteria: The hardness of ODTs should be sufficient to prevent breakage during

handling but not so high as to prolong disintegration time. A typical range is 3-5 kg/cm ².

5.2.4. Friability Test (USP <1216>)

This test assesses the tablet's tendency to chip, crumble, or break during handling.

Apparatus: A friabilator.

Procedure:

Take a sample of tablets (usually 10-20) and accurately weigh them (W_initial).[6]

Place the tablets in the friabilator drum.[6]

Rotate the drum at 25 rpm for 4 minutes (100 revolutions).[6]

Remove the tablets from the drum, carefully remove any loose dust, and weigh them

again (W_final).[6]
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Calculate the percentage friability using the following formula: Friability (%) = [(W_initial -

W_final) / W_initial] x 100

Acceptance Criteria: The friability of ODTs should be less than 1%.[2]

5.2.5. In Vitro Drug Release (Dissolution) Test (USP <711>)

This test measures the rate and extent of drug release from the tablet.

Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).[8]

Procedure:

Fill the dissolution vessels with a specified volume (e.g., 900 mL) of a suitable dissolution

medium (e.g., pH 6.8 phosphate buffer) maintained at 37 ± 0.5°C.

Place one tablet in each vessel.

Rotate the paddles at a specified speed (e.g., 50 rpm).[8]

At predetermined time intervals, withdraw a sample of the dissolution medium and replace

it with an equal volume of fresh medium.

Analyze the withdrawn samples for drug content using a suitable analytical method (e.g.,

UV-Vis spectrophotometry or HPLC).

Interpretation: The dissolution profile provides information on how quickly the drug is

released from the tablet, which is critical for its bioavailability.

5.2.6. Water Absorption Ratio

This test quantifies the amount of water absorbed by the tablet, which is related to its swelling

capacity.

Procedure:

Weigh a tablet (W_dry).

Place the tablet on a piece of tissue paper that has been wetted with water in a Petri dish.
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Allow the tablet to completely wet.

Remove the wet tablet and reweigh it (W_wet).

Calculate the water absorption ratio using the following formula: Water Absorption Ratio =

[(W_wet - W_dry) / W_dry] x 100

Interpretation: A higher water absorption ratio generally indicates a greater swelling capacity

of the superdisintegrant.

Conclusion
Sodium starch glycolate is a highly effective and versatile superdisintegrant for the formulation

of orally disintegrating tablets. Its dual mechanism of rapid swelling and wicking ensures fast

tablet disintegration, leading to enhanced drug dissolution and potentially improved

bioavailability. By carefully selecting the optimal concentration of SSG and evaluating the key

physicochemical properties of the ODTs using the standardized protocols provided,

researchers and drug development professionals can successfully formulate robust and

patient-friendly oral dosage forms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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